2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, dimethylpyridine, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without a solvent at room temperature.
Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for several hours.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
These methods are chosen based on the desired yield, purity, and reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiolane groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amines, sulfoxides, and sulfones, which can have different biological and chemical properties.
Scientific Research Applications
2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and thiolane ring play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, making it a compound of interest in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective reagent for N-tert-butoxycarbonylation.
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide: Another derivative with potential biological activity.
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(phenylmethyl)acetamide:
Uniqueness
What sets 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H17N3O3S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-9-5-10(2)16-14(12(9)6-15)21-7-13(18)17-11-3-4-22(19,20)8-11/h5,11H,3-4,7-8H2,1-2H3,(H,17,18) |
InChI Key |
SVSCRWJSALDYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2CCS(=O)(=O)C2)C |
Origin of Product |
United States |
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